2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol
Description
2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol is a chemical compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of an amino group, an ethylsulfonyl group, and an ethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
2-(3-amino-4-ethylsulfonyl-N-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-3-17(15,16)11-5-4-9(8-10(11)12)13(2)6-7-14/h4-5,8,14H,3,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYOGKIAKQTUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N(C)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol typically involves the following steps:
Nitration: The starting material, 4-(ethylsulfonyl)toluene, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is then alkylated with ethylene oxide to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Amino-4-(methylsulfonyl)methylanilino]-1-ethanol
- 2-[3-Amino-4-(propylsulfonyl)methylanilino]-1-ethanol
- 2-[3-Amino-4-(butylsulfonyl)methylanilino]-1-ethanol
Uniqueness
2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical and biological properties. This compound’s structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
